molecular formula C15H23NO2 B015946 N,O-Didesmethylvenlafaxine CAS No. 135308-74-6

N,O-Didesmethylvenlafaxine

Cat. No. B015946
M. Wt: 249.35 g/mol
InChI Key: MMSWXJSQCAEDLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,O-Didesmethylvenlafaxine, such as O-desmethylvenlafaxine, involves multiple steps including etherification, amidation, condensation, reduction, hydrolysis, and salt formation reactions. These synthetic routes aim for high yield and purity suitable for industrial production. For instance, the synthesis of O-desmethylvenlafaxine succinate demonstrates a simple, economic route with mild reaction conditions, avoiding the use of hazardous reagents like dimethylamine, n-butyllithium, and lithium aluminum hydride, achieving a total yield of 30% (Li, 2012).

Molecular Structure Analysis

The molecular structure of related compounds, like O-desmethylvenlafaxine succinate, is confirmed through various analytical techniques such as 1H-NMR and MS. These analyses provide detailed insights into the molecular framework and the specific functional groups present in the compound, which are critical for its biological activity and pharmacological profile.

Chemical Reactions and Properties

Venlafaxine and its derivatives undergo several chemical reactions, including O- and N-demethylation, to form metabolites like N,O-Didesmethylvenlafaxine. These reactions are mediated by human liver microsomes and involve cytochrome P450 enzymes. The process highlights the metabolic pathway of venlafaxine, indicating the transformation efficiency and the role of different enzymes in producing metabolites with varying pharmacokinetic properties (Fogelman et al., 1999).

Physical Properties Analysis

The analysis of physical properties such as solubility, melting point, and crystalline structure is crucial for understanding the pharmacokinetics and formulation development of drugs. For example, the crystal structure of desvenlafaxine succinate monohydrate provides insights into its thermal stability and solubility, which are essential for drug manufacturing and storage (Venu et al., 2008).

Scientific Research Applications

  • Atopic Eczema : It's used in studies examining essential fatty acid metabolism in atopic eczema (Horrobin, 2000).

  • Environmental Studies : N,O-Didesmethylvenlafaxine (NODDV) is found in surface water in Beijing, providing insights into the environmental fate of pharmaceuticals (Ma et al., 2020).

  • Drug Research : It's used in drug research to increase treatment options for multifactorial diseases (Drews, 2000).

  • Neonatal Exposure Analysis : Identifying metabolites of venlafaxine in newborn hair samples to reveal in utero exposure (Favretto et al., 2010).

  • Brain Uptake Improvement : Phenolic esters of O-Desmethylvenlafaxine as potential prodrugs for improved brain uptake, especially in central nervous system-related disorders (Zhang et al., 2013).

  • Cardiovascular Studies : Demonstrating antiarrhythmic effects by reducing sudden death risk post-myocardial infarction (Marchioli et al., 2002).

  • Wastewater Pollution Tracking : For source tracking and discrimination between domestic and nondomestic wastewater pollution (Gasser et al., 2012).

  • Marine Environmental Impact : Accumulated in marine mussels during in vivo exposure to venlafaxine (Gomez et al., 2021).

  • Molecular Pathways in Cardiovascular Disease : Impact on risk factors, molecular pathways, and clinical events in cardiovascular disease (Mozaffarian & Wu, 2011).

  • Forensic Toxicology : Enantioselective analysis can predict CYP2D6 genotype/phenotype, aiding in forensic toxicological interpretations (Kingbäck et al., 2012).

properties

IUPAC Name

4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSWXJSQCAEDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891441
Record name N,O-Didesmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,O-Didesmethylvenlafaxine

CAS RN

135308-74-6
Record name N,O-Didesmethylvenlafaxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135308-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,O-Didesmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,O-Didesmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,O-DIDESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,O-Didesmethylvenlafaxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
M Llorca, F Castellet-Rovira, MJ Farré, A Jaén-Gil… - Environmental …, 2019 - Elsevier
Antidepressant drugs such as Venlafaxine (VFX) and O-desmethylvenlafaxine (ODMVFX) are emerging contaminants that are commonly detected in aquatic environments, since …
LFC Miranda, DS Domingues, MEC Queiroz - Journal of Chromatography A, 2016 - Elsevier
This paper focuses on the development of a novel miniaturized molecularly imprinted solid-phase extraction (MISPE) and ultra high performance liquid chromatography-tandem mass …
F Qin, N Li, T Qin, Y Zhang, F Li - Journal of Chromatography B, 2010 - Elsevier
A rapid, selective and sensitive ultra performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method was developed to simultaneously determine venlafaxine (…
CB Eap, E Lessard, P Baumann… - Pharmacogenetics …, 2003 - journals.lww.com
CYP2D6 is involved in the O-demethylation metabolic pathway of venlafaxine in humans. In this study, we investigated whether this isozyme is stereoselective. Plasma samples from …
Number of citations: 114 journals.lww.com
L Dutta, SI Ahmad, SK Mukherjee… - Biomedical …, 2013 - Wiley Online Library
A sensitive, accurate and highly stereoselective assay for the simultaneous determination of venlafaxine (VEN) and its equipotent metabolite, O‐desmethyl venlafaxine (ODV), in human …
RL Vu, D Helmeste, L Albers, C Reist - Journal of Chromatography B …, 1997 - Elsevier
A rapid and sensitive high-performance liquid chromatographic technique for simultaneous measurement of plasma venlafaxine (VEN) and its active metabolite O-desmethylvenlafaxine …
M Kingbäck, M Josefsson, L Karlsson, J Ahlner… - … of Pharmaceutical and …, 2010 - Elsevier
A stereoselective method is described for simultaneous determination of the S- and R-enantiomers of venlafaxine and its three demethylated metabolites in human plasma and whole …
R GGS - researchgate.net
The reaction is carried out in high dilution and the product is obtained by evaporating the solution after filtering off the catalyst–palladium on charcoal (Pd/C). The solid evaporation 5 …
Number of citations: 0 www.researchgate.net
SK Dubey, A Anand, RN Saha - International journal of …, 2017 - Future Science
Aim: The study was conducted to understand enantioselective pharmacokinetic of venlafaxine (VEN) and o-desmethylvenlafaxine (ODV) using enantioselective HPLC method. The R-…
KF Ilett, JH Kristensen, LP Hackett… - British journal of …, 2002 - Wiley Online Library
Aims To characterize milk/plasma (M/P) ratio and infant dose, for venlafaxine (V) and its O‐desmethyl metabolite (ODV), in breastfeeding women taking venlafaxine for the treatment of …

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